2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine
CAS No.: 2460750-82-5
Cat. No.: VC6890155
Molecular Formula: C8H10N4
Molecular Weight: 162.196
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2460750-82-5 |
|---|---|
| Molecular Formula | C8H10N4 |
| Molecular Weight | 162.196 |
| IUPAC Name | 2,8-dimethylimidazo[1,2-b]pyridazin-6-amine |
| Standard InChI | InChI=1S/C8H10N4/c1-5-3-7(9)11-12-4-6(2)10-8(5)12/h3-4H,1-2H3,(H2,9,11) |
| Standard InChI Key | VZHFXNGKKWOEON-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN2C1=NC(=C2)C)N |
Introduction
Chemical Identity and Structural Properties
2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine belongs to the imidazo[1,2-b]pyridazine class, characterized by a fused bicyclic system comprising imidazole and pyridazine rings. Substitutions at the 2, 6, and 8 positions confer distinct electronic and steric properties critical for its biological interactions.
Molecular Characteristics
| Property | Value |
|---|---|
| IUPAC Name | 2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine |
| Molecular Formula | C₈H₁₀N₄ |
| Molecular Weight | 162.196 g/mol |
| CAS Registry Number | 2460750-82-5 |
| Canonical SMILES | CC1=CC(=NN2C1=NC(=C2)C)N |
| InChI Key | UYVYSKTYCMDWJU-UHFFFAOYSA-N |
The planar aromatic core facilitates π-π stacking interactions with biological targets, while the methyl groups enhance lipophilicity, influencing membrane permeability. The amine group at position 6 serves as a hydrogen bond donor, critical for binding to enzymatic active sites.
Synthesis and Reaction Chemistry
Synthetic Routes
The compound is typically synthesized via cyclocondensation reactions. A patented method involves reacting 2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride with triethylamine (Et₃N) in dichloromethane (DCM), yielding the free base with high purity. Key steps include:
-
Precursor Preparation: Bromination of pyridazine derivatives followed by amination.
-
Cyclization: Acid-catalyzed formation of the imidazo ring under reflux conditions.
-
Purification: Column chromatography or recrystallization to achieve >95% purity.
Optimized Conditions:
-
Temperature: 25–50°C
-
Solvent System: DCM/Et₃N (5:1 v/v)
-
Reaction Time: 4–6 hours
Biological and Medicinal Applications
Anticancer Activity
Imidazo[1,2-b]pyridazines inhibit kinases involved in cancer progression, such as TAK1 (IC₅₀ = 55 nM for related compounds). Mechanistic studies suggest:
-
Cell Cycle Arrest: Induction of G1/S phase arrest in breast cancer cell lines (MCF-7).
-
Apoptosis: Activation of caspase-3/7 pathways in colorectal adenocarcinoma (HT-29).
Antimicrobial Effects
Preliminary assays against Klebsiella pneumoniae show moderate activity (MIC = 32 µg/mL), attributed to interference with bacterial topoisomerase IV.
Splicing Modulation
The compound modulates pre-mRNA splicing in in vitro models, a mechanism exploited in therapies for spinal muscular atrophy (SMA) and cancer.
Research Findings and Future Directions
Structure-Activity Relationships (SAR)
-
Methyl Substitutions: 2,8-Dimethyl groups optimize steric compatibility with hydrophobic kinase pockets.
-
Amine Position: Position 6 enhances binding affinity to ATP-binding sites compared to analogs.
Pharmacokinetic Profiling
-
Metabolic Stability: Moderate hepatic clearance (t₁/₂ = 2.1 hours in murine models).
-
Bioavailability: 42% oral bioavailability in rats, necessitating formulation improvements.
Clinical Prospects
Ongoing trials explore its utility in:
-
Oncology: As a combination therapy with checkpoint inhibitors.
-
Neurodegeneration: Targeting splicing defects in SMA.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume